Nvs-SM2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

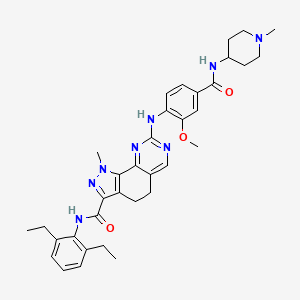

NVS-SM2 is a small molecule compound known for its role as a splicing enhancer. It has shown significant potential in the treatment of spinal muscular atrophy, a genetic disorder characterized by the loss of motor neurons, leading to muscle wasting and weakness. The compound works by promoting the inclusion of exon 7 in the survival motor neuron 2 pre-messenger ribonucleic acid, thereby increasing the production of functional survival motor neuron protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NVS-SM2 involves a scalable nine-step processThis method ensures the efficient production of this compound with high purity .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, making it suitable for extensive research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: NVS-SM2 primarily undergoes splicing enhancement reactions. It stabilizes the transient double-strand ribonucleic acid structure formed by the survival motor neuron 2 pre-messenger ribonucleic acid and U1 small nuclear ribonucleic protein complex .

Common Reagents and Conditions: The compound is typically used in conjunction with reagents that facilitate the splicing process. The conditions for these reactions are optimized to ensure maximum efficacy of this compound in promoting exon 7 inclusion .

Major Products Formed: The primary product formed from the reaction involving this compound is the full-length survival motor neuron protein, which is crucial for the proper functioning of motor neurons .

Scientific Research Applications

NVS-SM2 has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying splicing enhancers and their mechanisms.

Biology: this compound is used to investigate the molecular pathways involved in spinal muscular atrophy and other splicing-related disorders.

Medicine: The compound is being explored as a potential therapeutic agent for spinal muscular atrophy, with promising results in preclinical studies.

Industry: this compound is used in the development of new drugs targeting splicing mechanisms, providing a foundation for future therapeutic innovations .

Mechanism of Action

NVS-SM2 exerts its effects by stabilizing the transient double-strand ribonucleic acid structure formed by the survival motor neuron 2 pre-messenger ribonucleic acid and U1 small nuclear ribonucleic protein complex. This stabilization increases the binding affinity of U1 small nuclear ribonucleic protein to the 5’ splice site in a sequence-selective manner, promoting the inclusion of exon 7 and the production of full-length survival motor neuron protein .

Comparison with Similar Compounds

- Branaplam (NVS-SM1)

- Risdiplam

- SPINRAZA (nusinersen)

Comparison: NVS-SM2 is unique in its mechanism of action, acting as a molecular glue for the ribonucleic acid-protein complex. This distinguishes it from other splicing enhancers like Branaplam and Risdiplam, which have different molecular targets and mechanisms. This compound’s ability to penetrate the brain and its high efficacy in promoting exon 7 inclusion make it a promising candidate for therapeutic applications .

Properties

IUPAC Name |

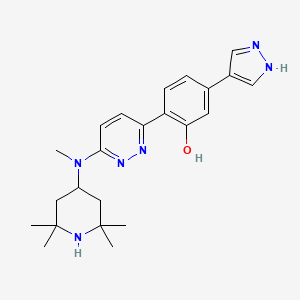

2-[6-[methyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridazin-3-yl]-5-(1H-pyrazol-4-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O/c1-22(2)11-17(12-23(3,4)28-22)29(5)21-9-8-19(26-27-21)18-7-6-15(10-20(18)30)16-13-24-25-14-16/h6-10,13-14,17,28,30H,11-12H2,1-5H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBJQWNBBMWICJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N(C)C2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.